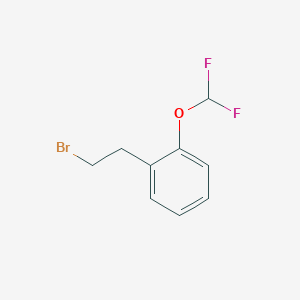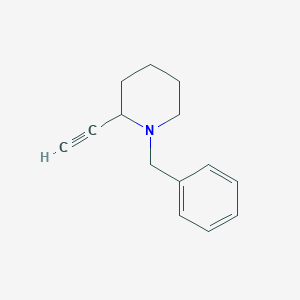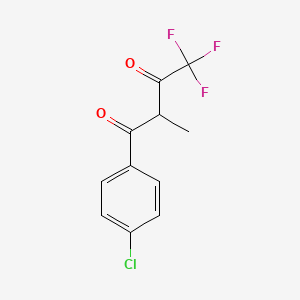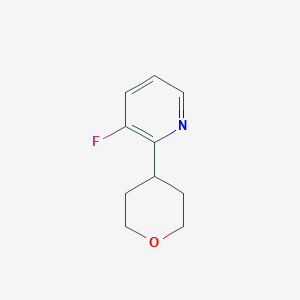
3-Fluoro-2-(oxan-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-(oxan-4-yl)pyridine is a chemical compound that has garnered significant interest in scientific research and industry due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom at the third position and an oxan-4-yl group at the second position of the pyridine ring. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making fluorinated compounds valuable in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(oxan-4-yl)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-3-fluoropyridine with oxan-4-yl lithium reagent. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures, around -78°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can further improve the sustainability of the production process.
化学反応の分析
Types of Reactions
3-Fluoro-2-(oxan-4-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoro-2-(oxan-4-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 3-Fluoro-2-(oxan-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. For instance, the compound may inhibit certain enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions with active site residues. Additionally, the oxan-4-yl group can enhance the compound’s lipophilicity, facilitating its diffusion across cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 2-Fluoro-3-(oxan-4-yl)pyridine
- 3-Fluoro-4-(oxan-4-yl)pyridine
- 2,3-Difluoropyridine
Uniqueness
Compared to similar compounds, 3-Fluoro-2-(oxan-4-yl)pyridine stands out due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the fluorine atom at the third position and the oxan-4-yl group at the second position of the pyridine ring can significantly influence the compound’s reactivity, stability, and biological activity. This unique combination of substituents makes this compound a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
3-fluoro-2-(oxan-4-yl)pyridine |
InChI |
InChI=1S/C10H12FNO/c11-9-2-1-5-12-10(9)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 |
InChIキー |
CPNHGMUNVHAGPJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=C(C=CC=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



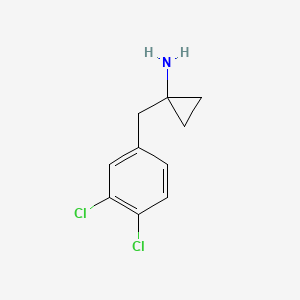
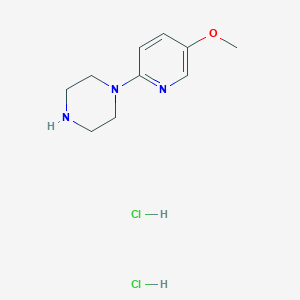
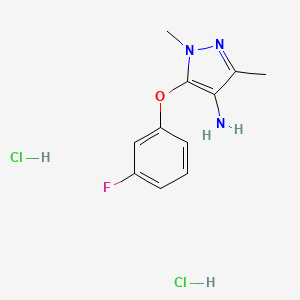

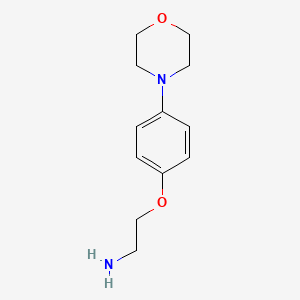
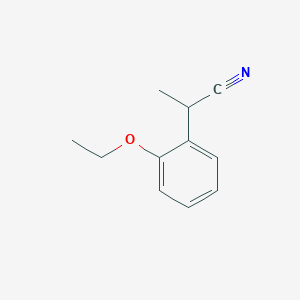
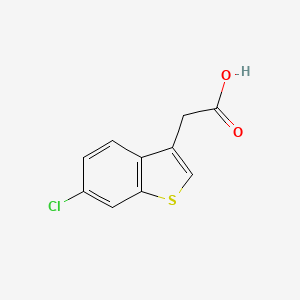
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)
![potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B15320692.png)
